
2-(Carbamoylsulfamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamoylsulfamoyl)acetamide is an organic compound with the molecular formula C3H7N3O4S It is characterized by the presence of both carbamoyl and sulfamoyl functional groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylsulfamoyl)acetamide typically involves the reaction of chloroacetyl chloride with secondary amines, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . This multi-step process ensures the formation of the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Carbamoylsulfamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfenamide group.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or sulfamoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinamides.
Applications De Recherche Scientifique
2-(Carbamoylsulfamoyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Carbamoylsulfamoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of aliphatic amidase, an enzyme involved in the metabolism of amides . This inhibition can result in various downstream effects, depending on the biological context.
Comparaison Avec Des Composés Similaires
Acetamide: A simpler compound with similar structural features but lacking the sulfamoyl group.
Sulfonamides: Compounds containing the sulfonamide group, which have similar chemical properties and biological activities.
Carbamoyl Derivatives: Compounds with the carbamoyl group, which can exhibit similar reactivity and applications.
Uniqueness: 2-(Carbamoylsulfamoyl)acetamide is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
6624-20-0 |
|---|---|
Formule moléculaire |
C3H7N3O4S |
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
2-(carbamoylsulfamoyl)acetamide |
InChI |
InChI=1S/C3H7N3O4S/c4-2(7)1-11(9,10)6-3(5)8/h1H2,(H2,4,7)(H3,5,6,8) |
Clé InChI |
WNVLDYVOMHCCOK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)S(=O)(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



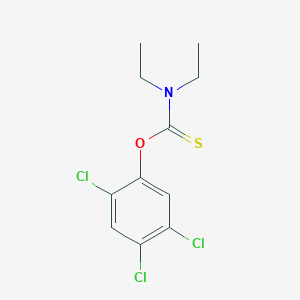
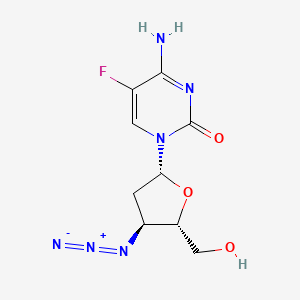


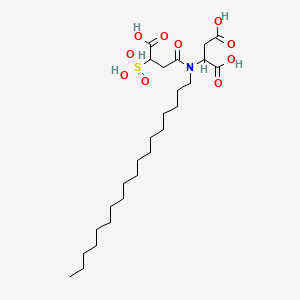
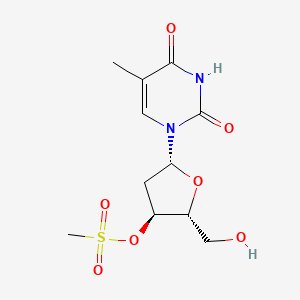

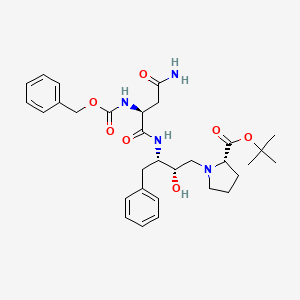
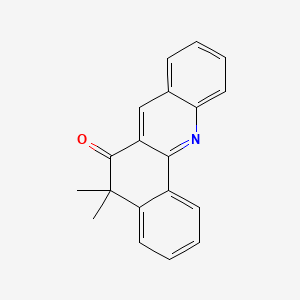
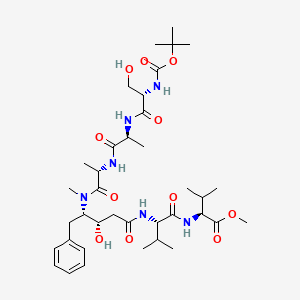
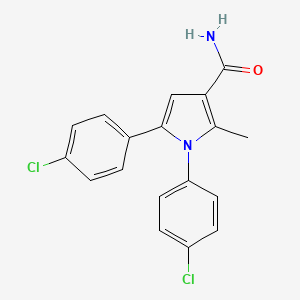
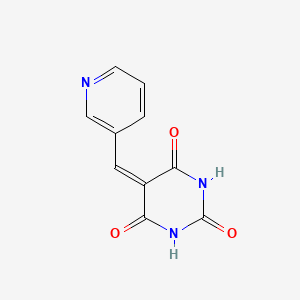
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
